3-Acetoxy-4'-iodobenzophenone

Descripción

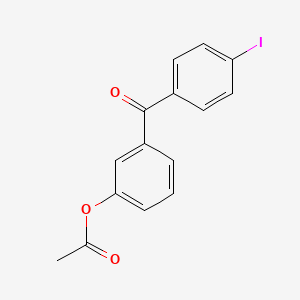

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[3-(4-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKGBWRAJWQSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641637 | |

| Record name | 3-(4-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-67-9 | |

| Record name | 3-(4-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 3 Acetoxy 4 Iodobenzophenone

While detailed research on 3-Acetoxy-4'-iodobenzophenone is not extensively published, fundamental data has been identified from chemical suppliers.

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-iodobenzoyl)phenyl acetate | sigmaaldrich.com |

| CAS Number | 890099-67-9 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₅H₁₁IO₃ | sigmaaldrich.combldpharm.com |

| Molecular Weight | 366.15 g/mol | bldpharm.com |

| Purity | 90% | sigmaaldrich.com |

Mechanistic Investigations of 3 Acetoxy 4 Iodobenzophenone Reactions

Elucidation of Reaction Pathways and Energy Profiles

For a hypothetical reaction, such as a nucleophilic substitution at the carbonyl carbon or a photochemically induced C-I bond cleavage, computational methods like Density Functional Theory (DFT) would be invaluable. These calculations could map the potential energy surface and identify the lowest energy pathway.

Table 4.1.1: Hypothetical Energy Profile Data for a Reaction of 3-Acetoxy-4'-iodobenzophenone

| Species | Calculated Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Intermediate 1 (Int1) | +2.5 |

| Transition State 2 (TS2) | +10.8 |

| Products | -5.7 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. For this compound, potential intermediates could include radical species if photochemical pathways are involved, or tetrahedral intermediates in the case of nucleophilic addition to the carbonyl group.

The identification and characterization of these fleeting species would likely require spectroscopic techniques such as transient absorption spectroscopy for photochemical reactions, or low-temperature NMR spectroscopy to trap and observe thermally unstable intermediates. Mass spectrometry techniques, like electrospray ionization (ESI-MS), could also be employed to detect and characterize charged intermediates.

Table 4.2.1: Potential Reaction Intermediates for this compound

| Reaction Type | Potential Intermediate | Characterization Method |

| Photochemical Cleavage | 3-Acetoxyphenylcarbonyl radical and 4-iodophenyl radical | Transient Absorption Spectroscopy |

| Nucleophilic Addition | Tetrahedral alkoxide intermediate | Low-Temperature NMR |

| Suzuki Coupling (at C-I) | Oxidative addition complex with a palladium catalyst | 31P NMR (if phosphine (B1218219) ligands are used) |

Note: This table presents hypothetical intermediates based on known reactivity of similar compounds.

Transition State Analysis in this compound Transformations

A transition state is the highest energy point along the reaction coordinate between a reactant/intermediate and the next intermediate/product. The structure of the transition state determines the rate and selectivity of a reaction. Its analysis is typically performed using computational chemistry.

By locating the transition state structure on the potential energy surface, one can calculate its energy (the activation energy) and vibrational frequencies. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Analysis of the geometry of the transition state can provide insights into the bonding changes occurring during this critical phase of the reaction.

Table 4.3.1: Illustrative Calculated Properties of a Hypothetical Transition State

| Property | Value |

| Relative Energy (kcal/mol) | +15.2 |

| Imaginary Frequency (cm-1) | -250.4 |

| Key Interatomic Distances (Å) | C-Nu: 2.1, C=O: 1.3 |

Note: This data is for a hypothetical nucleophilic addition and is not based on actual calculations for this compound.

Stereochemical Considerations in Synthetic and Transformational Processes

Stereochemistry is a crucial aspect of chemical reactions, especially when chiral centers are involved or created. The benzophenone (B1666685) core of this compound is prochiral. Nucleophilic addition to the carbonyl group can lead to the formation of a new stereocenter, and the stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) would depend on the nature of the nucleophile and the reaction conditions.

If a chiral reagent or catalyst is employed, an enantioselective or diastereoselective transformation could be achieved. Understanding the stereochemical course of a reaction often requires detailed analysis of the transition state geometries to determine which diastereomeric transition state is lower in energy.

Table 4.4.1: Potential Stereochemical Outcomes in Reactions of this compound

| Reaction Type | Stereochemical Outcome |

| Reduction of Carbonyl with NaBH4 | Racemic mixture of the corresponding alcohol. |

| Asymmetric Reduction (e.g., with a chiral borane) | Enantioenriched alcohol, with the major enantiomer determined by the catalyst's chirality. |

| Addition of a Grignard Reagent | Racemic mixture of the tertiary alcohol. |

Note: This table outlines expected stereochemical outcomes based on general organic principles.

Spectroscopic and Structural Characterization Methodologies for 3 Acetoxy 4 Iodobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In ¹H NMR spectroscopy of 3-Acetoxy-4'-iodobenzophenone, each unique proton in the molecule gives rise to a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

The structure contains several distinct proton environments:

Acetoxy Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group in the acetoxy substituent is expected, typically appearing in the upfield region around δ 2.3 ppm.

Aromatic Protons: The molecule has two substituted benzene (B151609) rings, giving rise to a complex set of signals in the aromatic region (typically δ 7.0-8.2 ppm).

The iodinated phenyl ring (A'-ring) protons would appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the iodine (H-3'/H-5') and ortho to the carbonyl group (H-2'/H-6') will have different chemical shifts.

The acetoxy-substituted phenyl ring (A-ring) protons will show a more complex splitting pattern due to their meta and ortho relationships. These protons (H-2, H-4, H-5, H-6) would likely appear as multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCOCH₃ | ~2.3 | Singlet (s) | 3H |

| Aromatic H (H-2, H-4, H-5, H-6) | ~7.2 - 7.8 | Multiplet (m) | 4H |

| Aromatic H (H-2'/H-6') | ~7.6 | Doublet (d) | 2H |

| Aromatic H (H-3'/H-5') | ~7.9 | Doublet (d) | 2H |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a series of singlet peaks.

Key signals in the ¹³C NMR spectrum of this compound would include:

Carbonyl Carbons: Two signals in the highly deshielded region (δ 165-200 ppm) are expected, one for the ester carbonyl (~169 ppm) and one for the ketone carbonyl (~195 ppm). oregonstate.edu

Aromatic Carbons: Multiple signals would appear in the aromatic region (δ 120-155 ppm). The carbon attached to the iodine (C-4') would be found at a lower field (~95-100 ppm), while the carbon attached to the acetoxy group (C-3) would be shifted downfield (~150 ppm). oregonstate.edu The other aromatic carbons would resonate at intermediate values depending on their substitution.

Acetoxy Carbon: The methyl carbon of the acetoxy group would appear at a high field, typically around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCOCH₃ | ~169 |

| -OCOCH₃ | ~21 |

| Ketone C=O | ~195 |

| Aromatic C-I (C-4') | ~98 |

| Aromatic C-O (C-3) | ~151 |

| Other Aromatic Carbons | ~122 - 140 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It would be used to definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for connecting different parts of the molecule. Key HMBC correlations would include:

From the acetoxy methyl protons to the ester carbonyl carbon and to the C-3 aromatic carbon.

From the aromatic protons on both rings to the ketone carbonyl carbon, confirming the benzophenone (B1666685) core structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups.

C=O Stretching: Two distinct and strong carbonyl stretching bands are expected. The ketone C=O stretch typically appears around 1660-1680 cm⁻¹, while the ester C=O stretch appears at a higher frequency, around 1760-1770 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O stretching vibrations of the ester group would be visible in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. nsf.gov It is particularly sensitive to non-polar, symmetric vibrations. For this molecule, Raman spectroscopy would be useful for observing the symmetric breathing modes of the aromatic rings and potentially the C-I stretching vibration, which is often weak in the IR spectrum. spectrabase.comchemrxiv.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3100 | Medium |

| Aliphatic C-H (Methyl) | Stretching | 2950 - 2990 | Medium |

| Ester C=O | Stretching | 1760 - 1770 | Strong |

| Ketone C=O | Stretching | 1660 - 1680 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

| Ester C-O | Stretching | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

The molecular formula for this compound is C₁₅H₁₁IO₃, giving it a molecular weight of approximately 366.15 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 366.

The fragmentation of the molecular ion provides structural clues. Key fragmentation pathways would likely involve: chemguide.co.uklibretexts.org

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl is a common fragmentation pathway for benzophenones. This would lead to the formation of characteristic acylium ions.

[I-C₆H₄-CO]⁺ (m/z = 231)

[CH₃COO-C₆H₄]⁺ (m/z = 121) after cleavage and rearrangement.

Loss of Acetoxy Group: The molecule could lose the acetoxy radical or ketene (B1206846) (CH₂=C=O) from the molecular ion.

Loss of •OCOCH₃ (59 Da) leading to a fragment at m/z ≈ 307.

Loss of CH₂=C=O (42 Da) leading to a fragment corresponding to the hydroxylated version at m/z ≈ 324.

Iodine-Containing Fragments: The presence of iodine (a monoisotopic element with mass 127) would result in characteristic fragments, such as the iodobenzoyl cation mentioned above and potentially an [I-C₆H₄]⁺ ion (m/z = 203).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 366 | [C₁₅H₁₁IO₃]⁺ | Molecular Ion (M⁺) |

| 324 | [M - C₂H₂O]⁺ | Loss of ketene |

| 231 | [C₇H₄IO]⁺ | Alpha-cleavage (4-iodobenzoyl cation) |

| 203 | [C₆H₄I]⁺ | Loss of CO from m/z 231 |

| 121 | [C₇H₅O₂]⁺ | Alpha-cleavage (3-carboxyphenyl cation) |

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 0.001 Da). lcms.cz This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. researchgate.net For this compound, HRMS would be used to confirm the molecular formula C₁₅H₁₁IO₃ by matching the experimentally measured accurate mass of the molecular ion to its calculated theoretical mass.

Calculated Exact Mass of [C₁₅H₁₁IO₃]⁺: 365.9753 Da

An experimental HRMS measurement yielding a mass value extremely close to this calculated value would provide unequivocal confirmation of the compound's elemental formula.

Theoretical and Computational Chemistry Studies of 3 Acetoxy 4 Iodobenzophenone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of 3-Acetoxy-4'-iodobenzophenone. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for studying medium to large-sized organic molecules. These calculations can elucidate the molecule's geometry, electronic structure, and spectroscopic characteristics.

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The benzophenone (B1666685) core allows for rotational freedom around the single bonds connecting the phenyl rings to the carbonyl carbon. A conformational analysis would typically be performed to identify the most stable conformers. This is often achieved by systematically rotating key dihedral angles and performing geometry optimizations for each starting conformation. The relative energies of the resulting conformers indicate their population at a given temperature. It is expected that the most stable conformer would have a non-planar arrangement of the two phenyl rings to minimize steric hindrance.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level) (Note: The following data is illustrative as a specific computational study for this molecule was not found in the searched literature.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.22 | C-C=O | 120.5 |

| C-I | 2.10 | C-C-I | 119.8 |

| C-O (ester) | 1.35 | O-C=O | 123.0 |

| O-C (acetyl) | 1.42 | C-O-C | 118.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the acetoxy-substituted phenyl ring, while the LUMO is likely to be distributed over the benzophenone backbone, particularly the carbonyl group and the iodo-substituted ring.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for this compound (Note: The following data is illustrative as a specific computational study for this molecule was not found in the searched literature.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.15 |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. MESP maps are valuable for predicting the sites of electrophilic and nucleophilic attack.

For this compound, the MESP map would likely show negative potential (typically colored red) around the oxygen atoms of the carbonyl and acetoxy groups, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the phenyl rings. The iodine atom, due to its size and polarizability, can also influence the electrostatic potential of the adjacent phenyl ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are typically compared with experimental data to confirm the molecular structure.

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in the infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. Predicted IR spectra can help in the assignment of experimental vibrational bands to specific molecular motions.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative as a specific computational study for this molecule was not found in the searched literature.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (carbonyl) | Stretching | 1685 |

| C=O (ester) | Stretching | 1750 |

| C-O (ester) | Stretching | 1200 |

| C-I | Stretching | 550 |

| Aromatic C-H | Stretching | 3050-3100 |

Computational Studies of Reaction Mechanisms and Energetics

Theoretical methods can be employed to investigate the mechanisms of chemical reactions involving this compound. rsc.orgnih.gov This involves identifying the transition states that connect reactants to products and calculating the activation energies associated with these transformations. Such studies can provide a detailed understanding of the reaction pathways and the factors that control the reaction rate and selectivity. For example, the mechanism of nucleophilic substitution at the carbonyl carbon or reactions involving the carbon-iodine bond could be explored. By mapping the potential energy surface, intermediates and transition states can be characterized, providing a comprehensive picture of the reaction dynamics.

Synthesis and Chemical Utility of 3 Acetoxy 4 Iodobenzophenone Derivatives and Analogues

Systematic Modification of the Acetoxy Group for Diverse Functionalities

The acetoxy group at the 3-position of the benzophenone (B1666685) core provides a convenient entry point for introducing a range of functionalities. The most straightforward modification is its hydrolysis to the corresponding phenol, 3-hydroxy-4'-iodobenzophenone. This transformation is typically achieved under basic conditions, for instance, using a solution of sodium hydroxide or potassium carbonate in a protic solvent like methanol or ethanol. The resulting hydroxyl group is a versatile precursor for a variety of derivatives.

Subsequent etherification or esterification of the phenolic hydroxyl group can be employed to introduce a wide array of substituents, thereby modulating the steric and electronic properties of the molecule. For example, Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide, can be used to synthesize a series of alkoxy derivatives. Similarly, esterification with various acyl chlorides or anhydrides can yield a range of ester analogues.

| Reaction Type | Reagents and Conditions | Product Class |

| Hydrolysis | NaOH or K2CO3 in MeOH/H2O | 3-Hydroxy-4'-iodobenzophenone |

| Etherification | Alkyl halide, K2CO3, Acetone or DMF | 3-Alkoxy-4'-iodobenzophenone derivatives |

| Esterification | Acyl chloride or Anhydride, Pyridine or Et3N | 3-Acyloxy-4'-iodobenzophenone derivatives |

This interactive table summarizes the primary transformations of the acetoxy group, leading to diverse functionalities.

Derivatization via the Iodo Substituent for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation

The iodo substituent at the 4'-position of the benzophenone is a key functional group for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the synthesis of a vast array of complex molecules.

Carbon-Carbon Bond Formation:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the aryl iodide and an organoboron reagent (boronic acid or ester) is a highly efficient method for the formation of biaryl structures. By coupling 3-acetoxy-4'-iodobenzophenone with various arylboronic acids, a library of 3-acetoxy-4'-arylbenzophenones can be synthesized. mdpi.commdpi.com

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides in the presence of palladium and copper catalysts, allows for the introduction of alkynyl moieties. nih.govdrugdesign.org This reaction can be used to synthesize 3-acetoxy-4'-(alkynyl)benzophenones, which are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene, leading to the formation of a new carbon-carbon bond at an sp²-hybridized carbon. rsc.org This provides access to stilbene-like derivatives of 3-acetoxybenzophenone.

Carbon-Nitrogen Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed amination reaction is a powerful method for the formation of C-N bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles to produce the corresponding 4'-amino-substituted benzophenone derivatives.

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination, the Ullmann condensation can also be employed for the formation of C-N bonds, particularly with anilines and other aromatic amines.

Carbon-Oxygen Bond Formation:

Ullmann Condensation: The Ullmann condensation is also a classic method for the formation of diaryl ethers through the copper-catalyzed coupling of an aryl halide with a phenol. This reaction can be used to link this compound to various phenolic compounds.

| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed | Product Class |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh3)4), Base | Arylboronic acid | C-C | 3-Acetoxy-4'-arylbenzophenones |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base | Terminal alkyne | C-C | 3-Acetoxy-4'-(alkynyl)benzophenones |

| Heck | Pd catalyst, Base | Alkene | C-C | 3-Acetoxy-4'-(alkenyl)benzophenones |

| Buchwald-Hartwig | Pd catalyst, Ligand, Base | Amine | C-N | 3-Acetoxy-4'-(amino)benzophenones |

| Ullmann (N-arylation) | Cu catalyst, Base | Amine/Aniline | C-N | 3-Acetoxy-4'-(amino)benzophenones |

| Ullmann (O-arylation) | Cu catalyst, Base | Phenol | C-O | 3-Acetoxy-4'-(phenoxy)benzophenones |

This interactive table details the various cross-coupling reactions possible at the iodo-substituted position, highlighting the versatility of this functional group.

Structural Elaboration of the Benzophenone Skeleton

Beyond the modification of the acetoxy and iodo groups, the benzophenone skeleton itself can be further elaborated to create more complex molecular architectures. The carbonyl group of the benzophenone can undergo a variety of reactions. For instance, reduction with a mild reducing agent like sodium borohydride would yield the corresponding diphenylmethanol derivative. Grignard reactions with organomagnesium halides can introduce a tertiary alcohol and a new carbon substituent.

Furthermore, electrophilic aromatic substitution reactions on the benzophenone rings can be explored, although the directing effects of the existing substituents would need to be carefully considered. The presence of the deactivating carbonyl group and the interplay of the directing effects of the acetoxy and iodo groups would influence the regioselectivity of such reactions.

Exploration of Structure-Reactivity and Structure-Function Relationships within Analogues

The systematic synthesis of derivatives of this compound allows for a thorough investigation of structure-reactivity and structure-function relationships. For instance, in the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the substituents on the coupling partners can significantly influence reaction rates and yields. Electron-donating groups on the boronic acid in a Suzuki coupling, for example, may accelerate the transmetalation step, while sterically hindered substrates might require more robust catalytic systems.

Photochemical Investigations of 3 Acetoxy 4 Iodobenzophenone

Photoexcitation and Excited State Properties

The photochemical journey of 3-Acetoxy-4'-iodobenzophenone begins with the absorption of ultraviolet (UV) light, which promotes the molecule to an electronically excited state. The nature and fate of these excited states are central to understanding its subsequent chemical reactions.

Characterization of Singlet and Triplet Excited States of the Benzophenone (B1666685) Chromophore

Upon absorption of a photon, the benzophenone chromophore in this compound is initially promoted from its singlet ground state (S₀) to an excited singlet state (S₁). In most aromatic ketones, this S₁ state is very short-lived. collectionscanada.gc.ca For benzophenone itself, the intersystem crossing (ISC) from the S₁ state to a lower-energy triplet state (T₁) is remarkably fast and efficient, with a rate constant on the order of 10¹¹ s⁻¹. collectionscanada.gc.ca This high efficiency of ISC is a hallmark of the benzophenone chromophore.

The presence of the iodine atom at the 4'-position is expected to further enhance the rate of intersystem crossing due to the "heavy-atom effect". nih.gov This effect arises from increased spin-orbit coupling, which facilitates the formally spin-forbidden transition between the singlet and triplet manifolds. tue.nl Consequently, the triplet quantum yield of this compound is anticipated to be near unity, meaning that almost every molecule that absorbs a photon will form a triplet excited state.

Table 1: Estimated Photophysical Properties of this compound in Comparison to Benzophenone

| Property | Benzophenone | This compound (Estimated) |

| S₁ Lifetime | ~5-20 ps | < 5 ps |

| Intersystem Crossing (ISC) Rate | ~10¹¹ s⁻¹ | > 10¹¹ s⁻¹ |

| Triplet (T₁) Energy | ~69 kcal/mol | ~68-70 kcal/mol |

| Triplet (T₁) Lifetime | µs - ms (B15284909) (solvent dependent) | Likely in the µs range in solution |

| Triplet Quantum Yield (Φ_T) | ~1.0 | ~1.0 |

Note: The values for this compound are estimations based on the known properties of benzophenone and the expected influence of the iodo and acetoxy substituents.

Photoreactions and Photoproduct Formation

The highly reactive triplet state of this compound can undergo a variety of photochemical transformations. These reactions are dictated by the structure of the molecule and the surrounding environment.

Carbonyl Photochemistry (e.g., Norrish Type I and II Reactions)

The Norrish reactions are classic photochemical processes of ketones. wikipedia.org

Norrish Type I Reaction: This reaction involves the cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates. mdpi.com However, benzophenone and its derivatives are generally resistant to Norrish Type I cleavage. scispace.com The bond between the carbonyl carbon and the aromatic rings is strong, and the resulting phenyl and substituted phenyl radicals are relatively high in energy. Therefore, it is unlikely that this compound undergoes significant Norrish Type I reaction.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical. mdpi.com For a Norrish Type II reaction to occur, the molecule must possess a hydrogen atom on the carbon atom in the γ-position relative to the carbonyl group. In the case of this compound, the acetoxy group (-OCOCH₃) at the 3-position provides γ-hydrogens. Therefore, a Norrish Type II reaction is a plausible photoreaction pathway for this molecule, which would lead to the cleavage of the ester side chain.

Photodimerization and Photoaddition Reactions

Photodimerization: A characteristic photoreaction of benzophenone in the absence of good hydrogen donors is its dimerization to form benzopinacol. bgsu.edu This reaction proceeds via the abstraction of a hydrogen atom from a ground-state molecule by an excited triplet molecule, followed by the coupling of the resulting ketyl radicals. While possible for this compound, the steric hindrance from the substituents might influence the efficiency of this reaction.

Photoaddition: The excited triplet state of benzophenone can add to various unsaturated molecules such as alkenes and alkynes. rsc.org These reactions, known as Paterno-Büchi reactions in the case of addition to alkenes to form oxetanes, are a powerful tool in organic synthesis. It is conceivable that this compound could undergo similar photoaddition reactions with suitable substrates.

Mechanistic Aspects of Photochemical Transformations

The primary mechanistic pathway for most photoreactions of this compound will almost certainly involve the n-π* triplet state. The diradical character of this state is key to its reactivity.

In hydrogen abstraction reactions, such as the initial step of photoreduction or photodimerization, the electrophilic oxygen atom of the n-π* triplet state abstracts a hydrogen atom from a suitable donor, generating a ketyl radical and another radical species. The subsequent fate of these radicals (e.g., coupling, disproportionation) determines the final products.

A competing reaction pathway, particularly given the presence of the carbon-iodine bond, is the potential for homolytic cleavage of this bond upon photoexcitation. The C-I bond is the weakest of the carbon-halogen bonds, and its cleavage can be induced by UV light, leading to the formation of an aryl radical and an iodine atom. This photodecomposition pathway could compete with the typical benzophenone-centered photoreactions. researchgate.net

Applications in Photocatalysis and Photosensitization

Benzophenone and its derivatives are widely used as photosensitizers. medchemexpress.com A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule without itself being consumed. The high triplet energy and near-unity triplet quantum yield of benzophenones make them excellent candidates for this purpose. rsc.org

This compound, with its efficient intersystem crossing, is expected to be an effective photosensitizer. It can transfer its triplet energy to other molecules with lower triplet energies, a process known as triplet-triplet energy transfer. This can be used to initiate photochemical reactions that would otherwise require high-energy UV light, by utilizing the lower energy absorption of the benzophenone chromophore. researchgate.net For instance, it could be employed in photopolymerization, the synthesis of fine chemicals, and in photodynamic therapy, where the generated triplet state of another molecule can lead to the formation of cytotoxic singlet oxygen. nih.govrsc.org The presence of the heavy iodine atom might further enhance its photosensitizing ability.

Furthermore, benzophenone derivatives have been used as photocatalysts in hydrogen atom transfer (HAT) reactions. acs.orgtorvergata.it The excited triplet state can abstract a hydrogen atom from a substrate, generating a radical which can then undergo further reactions. This approach has been applied to the functionalization of C-H bonds. mdpi.com It is plausible that this compound could also function as a HAT photocatalyst.

Q & A

How can researchers efficiently synthesize 3-Acetoxy-4'-iodobenzophenone and validate its structural purity?

Answer:

A common approach involves selective acetylation of a hydroxyl group followed by iodination of the aromatic ring. For example:

Start with 3-hydroxy-4'-methoxybenzophenone. Protect the hydroxyl group via acetylation using acetic anhydride and a base (e.g., pyridine) .

Perform iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C) .

Validation methods:

- NMR spectroscopy : Confirm the presence of the acetyl group (δ ~2.3 ppm for CH₃) and iodinated aromatic protons (δ ~7.5–8.5 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 368.17 for C₁₅H₁₃IO₃) .

- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?

Answer:

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., acetoxy vs. methoxy groups) by analyzing crystal packing and bond angles .

- FT-IR spectroscopy : Identify the acetyl C=O stretch (~1750 cm⁻¹) and absence of hydroxyl O-H stretches (~3200–3500 cm⁻¹) .

- Elemental analysis : Confirm iodine content (expected ~34.5% for C₁₅H₁₃IO₃) to rule out incomplete iodination .

How should researchers address inconsistencies in spectral data (e.g., NMR splitting patterns) for this compound?

Answer:

- Variable-temperature NMR : Suppress dynamic effects (e.g., hindered rotation of the acetyl group) by cooling the sample to –40°C .

- 2D-COSY/HMBC : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly in the iodinated aromatic region .

- Control experiments : Compare spectra with fully deuterated analogs or synthetic intermediates (e.g., 3-hydroxy precursor) to assign peaks conclusively .

What strategies mitigate side reactions (e.g., deacetylation or over-iodination) during synthesis?

Answer:

- Protecting group optimization : Replace acetyl with a more stable group (e.g., tert-butyldimethylsilyl) if deacetylation occurs under iodination conditions .

- Stoichiometric control : Limit iodine equivalents (1.05–1.1 equiv.) and monitor reaction progress via TLC to prevent poly-iodination .

- Solvent selection : Use non-nucleophilic solvents (e.g., dichloromethane) to minimize hydrolysis of the acetyl group .

How can researchers evaluate the photostability of this compound for applications in light-mediated studies?

Answer:

- UV-Vis spectroscopy : Track absorbance changes (e.g., λmax ~280 nm) under controlled UV irradiation (e.g., 365 nm for 24 hours) .

- LC-MS/MS : Identify degradation products (e.g., deacetylated or iodine-loss derivatives) and quantify half-life .

- Radical scavenger tests : Add antioxidants (e.g., BHT) to determine if degradation is radical-mediated .

What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT calculations : Model transition states for iodine participation in Suzuki-Miyaura couplings (e.g., bond dissociation energies of C-I vs. C-OAc) .

- Hammett σ constants : Predict electronic effects of the acetoxy group on reaction rates (σpara ~0.45 for –OAc) .

- Molecular docking : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize ligand design .

How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

- Standardized protocols : Use the shake-flask method in buffered solutions (pH 7.4) at 25°C to ensure reproducibility .

- Ternary phase diagrams : Map solubility in solvent mixtures (e.g., DMSO-water) to identify co-solvents for biological assays .

- Karl Fischer titration : Quantify residual water in samples, which may artificially depress solubility in hydrophobic solvents .

What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 mask) is required for powder handling .

- Waste disposal : Collect iodine-containing waste separately for incineration or halogen-specific treatment .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., acetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.